molecular formula C15H13BrN2O B3985662 3-[(4-bromophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one

3-[(4-bromophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one

Cat. No. B3985662
M. Wt: 317.18 g/mol
InChI Key: DDQVJFGUKFEFLN-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-bromophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one is a chemical compound with a molecular formula of C15H12BrN3O. It is also known as BAY 43-9006 or sorafenib, which is a drug used in the treatment of liver, kidney, and thyroid cancer. Sorafenib is a multi-targeted kinase inhibitor that inhibits tumor cell proliferation and angiogenesis. In

Mechanism of Action

The mechanism of action of 3-[(4-bromophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one involves the inhibition of several kinases, including Raf-1, B-Raf, and VEGFR-2. Sorafenib blocks the activation of the Raf/MEK/ERK signaling pathway, which is involved in cell proliferation and survival. It also inhibits the activity of VEGFR-2, which is involved in tumor angiogenesis.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. It inhibits tumor cell proliferation and angiogenesis, leading to the suppression of tumor growth. It also induces apoptosis, which is programmed cell death. Sorafenib has been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-bromophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one in lab experiments is its multi-targeted kinase inhibition properties. It can be used to study the effect of kinase inhibition on tumor cell proliferation and angiogenesis. However, one limitation is that sorafenib has been shown to have off-target effects, which may affect the interpretation of the results.

Future Directions

There are several future directions for the study of 3-[(4-bromophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one. One direction is to investigate the combination of sorafenib with other anti-cancer drugs to enhance its efficacy. Another direction is to study the effect of sorafenib on other types of cancer, such as lung and breast cancer. Furthermore, the development of new sorafenib analogs with improved efficacy and reduced toxicity is another future direction.
Conclusion:
In conclusion, this compound is a chemical compound with anti-cancer properties. It inhibits tumor cell proliferation and angiogenesis by blocking the activation of several kinases. Sorafenib has been approved by the FDA for the treatment of liver, kidney, and thyroid cancer. There are several future directions for the study of sorafenib, including investigating its combination with other anti-cancer drugs and developing new sorafenib analogs with improved efficacy and reduced toxicity.

Scientific Research Applications

3-[(4-bromophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2, which are involved in tumor cell proliferation and angiogenesis. Sorafenib has been approved by the FDA for the treatment of liver, kidney, and thyroid cancer.

properties

IUPAC Name

(E)-3-(4-bromoanilino)-1-pyridin-3-ylbut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O/c1-11(18-14-6-4-13(16)5-7-14)9-15(19)12-3-2-8-17-10-12/h2-10,18H,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQVJFGUKFEFLN-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CN=CC=C1)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CN=CC=C1)/NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-bromophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one
Reactant of Route 2
Reactant of Route 2
3-[(4-bromophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one
Reactant of Route 3
Reactant of Route 3
3-[(4-bromophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one
Reactant of Route 4
Reactant of Route 4
3-[(4-bromophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one
Reactant of Route 5
3-[(4-bromophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one
Reactant of Route 6
3-[(4-bromophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.